molecular formula C14H15ClN2O3S B2457546 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide CAS No. 2034403-41-1

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide

Cat. No.: B2457546
CAS No.: 2034403-41-1
M. Wt: 326.8
InChI Key: IWDCLQQYLYWOPL-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide (CAS 2034403-41-1) is a synthetic small molecule with a molecular formula of C14H15ClN2O3S and a molecular weight of 326.80 g/mol . This chemical features a distinct molecular structure that incorporates both a 5-chlorothiophene moiety and a 5-cyclopropyl-1,2-oxazole (isoxazole) group, linked through a carboxamide bridge . Its calculated physicochemical properties include a topological polar surface area of 92.6 Ų and an XLogP3 of 2.6, suggesting favorable characteristics for research involving biological membranes . Compounds with chlorothiophene and isoxazole pharmacophores are of significant interest in medicinal chemistry research. Structurally similar molecules have been investigated for their potential as antibacterial agents and as inhibitors of key coagulation factors, such as Factor Xa and thrombin . The presence of the chlorothiophene scaffold is a common feature in several high-affinity enzyme inhibitors, as it can facilitate specific binding interactions within enzyme active sites . This product is supplied for research applications only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can order this compound in various quantities from suppliers like Life Chemicals, with available packaging options ranging from 1mg to 75mg .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-19-11(12-4-5-13(15)21-12)7-16-14(18)9-6-10(20-17-9)8-2-3-8/h4-6,8,11H,2-3,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDCLQQYLYWOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NOC(=C1)C2CC2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of 5-chlorothiophene-2-carboxylic acid with 2-methoxyethylamine under acidic conditions to form the intermediate amide. This intermediate is then reacted with cyclopropylisoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution of the chlorine atom can result in various thiophene derivatives .

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications .

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

  • Molecular Formula : C₁₅H₁₈ClN₃O₂S
  • Molecular Weight : 345.84 g/mol

The compound features a chlorothiophene ring and an oxazole carboxamide group, which are critical for its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, thus influencing various physiological processes.
  • Cell Proliferation : Preliminary studies suggest that it may affect cell proliferation in cancer cell lines.

Antiproliferative Activity

A study evaluated the antiproliferative effects of the compound on various cancer cell lines. The results indicated significant cytotoxicity against human tumor cells, particularly in colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells.

Cell LineIC₅₀ (µM)Mechanism of Action
HCT-11615.6Topoisomerase I inhibition
HeLa12.3Cell cycle arrest

This data suggests that the compound may serve as a potential lead for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophene and oxazole rings significantly influence biological activity. For example:

  • Substituting the cyclopropyl group with larger aliphatic chains increased antiproliferative potency.
  • The presence of the chlorine atom on the thiophene ring appears to enhance enzyme inhibition.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives, including our compound, and assessed their biological activities. The findings highlighted:

  • Enhanced activity against specific cancer types.
  • Favorable pharmacokinetic profiles in preliminary animal models.

Q & A

Basic: What are the key synthetic pathways for preparing N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of the thiophene core. For analogous compounds, 5-chlorothiophene derivatives are synthesized via electrophilic substitution or cross-coupling reactions .
  • Step 2 : Functionalization of the oxazole ring. Cyclopropane groups are introduced through nucleophilic substitution or cycloaddition reactions, often using cyclopropyl Grignard reagents .
  • Step 3 : Amide coupling. Carboxamide formation is achieved using activating agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) .
    Key Reagents : Acetic anhydride (for acetylation), sodium hydroxide/potassium carbonate (for pH control), and anhydrous solvents for moisture-sensitive steps .

Basic: How is the compound characterized for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions (e.g., methoxyethyl group at δ 3.3–3.5 ppm, cyclopropyl protons as multiplet at δ 0.5–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within 5 ppm) .
  • X-ray Crystallography : For crystalline derivatives, bond angles and spatial arrangements are validated .

Basic: What are the solubility and stability considerations for this compound?

  • Solubility : Poor aqueous solubility is common; DMSO or ethanol/water mixtures (≥30% organic phase) are recommended for in vitro assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C under nitrogen to prevent oxidation of the thiophene and oxazole rings .

Advanced: How can reaction yields be optimized during the cyclopropane introduction step?

  • Catalyst Screening : Use Pd(PPh₃)₄ or CuI for cross-coupling reactions; optimize ligand-to-metal ratios (e.g., 2:1 for Pd catalysts) .
  • Temperature Control : Maintain –10°C to 0°C during Grignard reagent addition to prevent side reactions .
  • Purification : Flash chromatography with gradient elution (hexane/EtOAc 8:2 to 6:4) improves purity to >95% .

Advanced: How to resolve overlapping signals in ¹H NMR spectra for structural confirmation?

  • 2D NMR Techniques : Use HSQC or COSY to differentiate protons in crowded regions (e.g., cyclopropyl vs. methoxyethyl groups) .
  • Solvent Variation : Switch from CDCl₃ to DMSO-d₆ to enhance resolution of exchangeable protons (e.g., NH in carboxamide) .
  • Variable Temperature NMR : Heat samples to 50°C to reduce rotational barriers and simplify splitting patterns .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

  • Co-solvent Systems : Use 10% Cremophor EL in saline for intravenous administration .
  • Prodrug Design : Introduce phosphate or ester groups at the methoxyethyl moiety to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) for sustained release .

Advanced: How to address instability during long-term storage?

  • Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) to protect against hydrolysis .
  • Inert Atmosphere : Store in amber vials under argon with molecular sieves (3 Å) to control moisture .
  • Stability-Indicating Assays : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 3 months .

Advanced: What analytical methods validate purity for publication-ready data?

  • HPLC-PDA : Use a C18 column (5 µm, 4.6 × 250 mm) with UV detection at 254 nm; ≥99% purity required for biological assays .
  • Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) values must match theoretical calculations within ±0.4% .
  • LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) with MRM (multiple reaction monitoring) .

Advanced: How to mitigate byproduct formation during amide coupling?

  • Activating Agent Optimization : Replace EDCI with HATU for sterically hindered amines, reducing racemization .
  • Low-Temperature Coupling : Conduct reactions at 0–4°C to suppress side reactions .
  • Workup Protocol : Quench with 1 M HCl to remove excess reagents before extraction .

Advanced: What computational methods predict interactions with biological targets?

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to identify binding poses .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Modeling : Corporate Hammett constants for substituents (e.g., Cl, cyclopropyl) to predict activity trends .

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